1-benzyl-3-(4-fluorophenyl)-7,9-dimethyl-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione
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Overview
Description
The compound with the molecular formula C22H19FN6O2 is a complex organic molecule that has garnered significant interest in various scientific fields
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of C22H19FN6O2 typically involves multi-step organic reactions. One common method includes the use of Suzuki-Miyaura coupling, which involves the reaction of an aryl halide with a boronic acid in the presence of a palladium catalyst. The reaction conditions often require a base such as potassium carbonate and a solvent like toluene or ethanol, with the reaction being carried out under an inert atmosphere at elevated temperatures .
Industrial Production Methods
On an industrial scale, the production of C22H19FN6O2 may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The choice of solvents and reagents is also tailored to ensure cost-effectiveness and environmental sustainability.
Chemical Reactions Analysis
Types of Reactions
C22H19FN6O2: undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the fluorine-substituted aromatic ring, using reagents like sodium methoxide.
Common Reagents and Conditions
The reactions involving C22H19FN6O2 often require specific conditions:
Oxidation: Carried out in acidic or basic media at elevated temperatures.
Reduction: Typically performed in anhydrous solvents under inert atmospheres.
Substitution: Conducted in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
C22H19FN6O2: has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a biochemical probe due to its unique structural features.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.
Mechanism of Action
The mechanism by which C22H19FN6O2 exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s fluorine atom plays a crucial role in enhancing its binding affinity and specificity. The pathways involved often include signal transduction cascades and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
Compounds similar to C22H19FN6O2 include other fluorinated aromatic compounds and heterocyclic molecules. Examples include:
- C21H18FN5O2
- C23H20FN7O2
Uniqueness
What sets C22H19FN6O2 apart from its analogs is its specific arrangement of functional groups, which imparts unique chemical reactivity and biological activity. The presence of the fluorine atom enhances its stability and lipophilicity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C22H19FN6O2 |
---|---|
Molecular Weight |
418.4 g/mol |
IUPAC Name |
1-benzyl-3-(4-fluorophenyl)-7,9-dimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione |
InChI |
InChI=1S/C22H19FN6O2/c1-26-19-18(20(30)27(2)22(26)31)28-13-17(15-8-10-16(23)11-9-15)25-29(21(28)24-19)12-14-6-4-3-5-7-14/h3-11H,12-13H2,1-2H3 |
InChI Key |
XOBIUUICYRYQMS-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N3CC(=NN(C3=N2)CC4=CC=CC=C4)C5=CC=C(C=C5)F |
Origin of Product |
United States |
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